

physicochemical characteristics of 4-Acetylbenzoic acid

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An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetylbenzoic Acid

Introduction

4-Acetylbenzoic acid, also known as p-acetylbenzoic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It presents as a white to light yellow crystalline powder.[1][2] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.[1] Its structure consists of a benzene ring substituted by an acetyl group and a carboxylic acid group, making it a key building block in organic synthesis.

Physicochemical Properties

The key physicochemical characteristics of **4-Acetylbenzoic acid** are summarized in the tables below. This data is crucial for researchers and drug development professionals in designing synthetic routes, formulating drug products, and understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties



Property	Value	Reference
Molecular Formula	С9Н8О3	
Molecular Weight	164.16 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	208-210 °C	
Boiling Point	~251.61 °C (rough estimate) to 339.9 °C at 760 mmHg	
Density	~1.21 - 1.23 g/cm³	-
Refractive Index	~1.5380 (estimate)	-

Table 2: Chemical and Solubility Properties

Property	Value	Reference
рКа	3.70 at 25 °C	
Water Solubility	Soluble	_
Solubility in Organic Solvents	Soluble in DMSO and methanol	
LogP (Octanol/Water Partition Coefficient)	1.587 (Crippen Calculated Property)	_

Table 3: Spectroscopic Data



Spectroscopic Technique	Key Features
¹ H NMR (in DMSO-d6)	δ 13.3 (s, 1H, COOH), δ 8.07 (d, 2H, Ar-H), δ 2.64 (s, 3H, CH3)
¹³ C NMR	Data available in spectral databases
IR Spectroscopy	Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H and C=C bonds
UV-Vis Spectroscopy	UV absorption data available in spectral databases
Mass Spectrometry	Molecular ion peak (M+) at m/z 164

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4- Acetylbenzoic acid** are provided below. These protocols are generalized and may require optimization based on the specific equipment and reagents available.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry 4-Acetylbenzoic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a metal block).



- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.
- Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded. The melting point range is reported as T1-T2.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology (Shake-Flask Method):

- Preparation of a Saturated Solution: An excess amount of 4-Acetylbenzoic acid is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.
- Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE syringe filter).
- Quantification: The concentration of 4-Acetylbenzoic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance.

Methodology:



- Sample Preparation: A solution of **4-Acetylbenzoic acid** is prepared in a suitable solvent (one that does not absorb in the same wavelength range). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.
- Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. This is used to zero the spectrophotometer or as a baseline correction.
- Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, ensuring the cuvette is properly aligned in the light path.
- Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) and the absorbance value are noted.

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum is collected without any sample on the ATR crystal. This accounts for atmospheric and instrumental interferences.
- Sample Placement: A small amount of powdered 4-Acetylbenzoic acid is placed directly onto the ATR crystal, ensuring complete coverage.
- Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.
- Sample Spectrum Collection: The infrared spectrum of the sample is then recorded. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

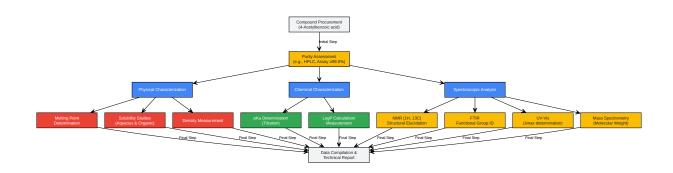


- Sample Preparation: A small amount of **4-Acetylbenzoic acid** is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: The NMR spectrum (e.g., ¹H or ¹³C) is acquired by applying radiofrequency pulses and recording the resulting signal.
- Data Processing: The raw data is Fourier-transformed to produce the final spectrum, which is then integrated and analyzed to determine chemical shifts, coupling constants, and peak intensities.

Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as **4-Acetylbenzoic acid**.





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Caption: Workflow for Physicochemical Characterization.

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